Product packaging for Hydrogen peroxide(Cat. No.:CAS No. 7722-84-1)

Hydrogen peroxide

Cat. No.: B147945
CAS No.: 7722-84-1
M. Wt: 34.015 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen peroxide (H₂O₂) is a simple yet versatile peroxide and a potent oxidizing agent that decomposes into water and oxygen, making it a valuable and environmentally friendly reagent for diverse research applications . Its core mechanism of action involves oxidation-reduction (redox) reactions, where it accepts electrons from other substances, generating reactive free hydroxyl radicals that induce oxidative damage to microbial DNA, proteins, and membrane lipids . This oxidative burst underpins its broad-spectrum antimicrobial properties, which are harnessed in disinfection and sterilization studies . Beyond its biocidal role, this compound is a crucial reactive oxygen species (ROS) in biological systems, functioning as an important signaling molecule at low, controlled concentrations . It regulates critical cellular processes, including proliferation, differentiation, and immune responses, making it a key compound in studying redox biology and oxidative stress . In the research laboratory, its applications are extensive. It is used in DNA extraction protocols to minimize contamination, as a reagent in redox titrations and colorimetric assays, and in the synthesis of other high-value chemicals like peracetic acid . Furthermore, this compound is employed in environmental research for wastewater treatment, where it breaks down organic pollutants through advanced oxidation processes . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2 B147945 Hydrogen peroxide CAS No. 7722-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen peroxide
Source PubChem
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InChI

InChI=1S/H2O2/c1-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAJPDPJQMAIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE
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DSSTOX Substance ID

DTXSID2020715
Record name Hydrogen peroxide
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Molecular Weight

34.015 g/mol
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Physical Description

Hydrogen peroxide, aqueous solution, stabilized, with more than 60% hydrogen peroxide appears as a colorless liquid. Vapors may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, aqueous solution, with not less than 20% but not more than 60% hydrogen peroxide (stabilized as necessary) appears as colorless aqueous solution. Vapors may irritate the eyes and mucous membranes. Contact with most common metals and their compounds may cause violent decomposition, especially in the higher concentrations. Contact with combustible materials may result in spontaneous ignition. Prolonged exposure to fire or heat may cause decomposition and rupturing of the container. Used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide solution is the colorless liquid dissolved in water. Its vapors are irritating to the eyes and mucous membranes. The material, especially the higher concentrations, can violently decompose in contact with most common metals and their compounds. Contact with combustible materials can result in spontaneous ignition. Under prolonged exposure to fire or heat containers may violently rupture due to decomposition of the material. It is used to bleach textiles and wood pulp, in chemical manufacturing and food processing., Hydrogen peroxide, stabilized appears as a crystalline solid at low temperatures. Has a slightly pungent, irritating odor. Used in the bleaching and deodorizing of textiles, wood pulp, hair, fur, etc. as a source of organic and inorganic peroxides; pulp and paper industry; plasticizers; rocket fuel; foam rubber; manufacture of glycerol; antichlor; dyeing; electroplating; antiseptic; laboratory reagent; epoxidation; hydroxylation; oxidation and reduction; viscosity control for starch and cellulose derivatives; refining and cleaning metals; bleaching and oxidizing agent in foods; neutralizing agent in wine distillation; seed disinfectant; substitute for chlorine in water and sewage treatment. (EPA, 1998), Dry Powder; Liquid, Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS LIQUID., Colorless liquid with a slightly sharp odor., Colorless liquid with a slightly sharp odor. [Note: The pure compound is a crystalline solid below 12 °F. Often used in an aqueous solution.]
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, STABILIZED, WITH MORE THAN 60% HYDROGEN PEROXIDE
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Record name Hydrogen peroxide (H2O2)
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Boiling Point

302.4 °F at 760 mmHg (NTP, 1992), 306 °F at 760 mmHg ; 258 °F for concentrations greater than 52% (EPA, 1998), 150.2 °C, 141 °C (90%), 286 °F
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY)
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Record name HYDROGEN PEROXIDE
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Record name Hydrogen peroxide
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible (NIOSH, 2023), Soluble in cold water, In water, 1X10+6 mgL at 25 °C, Very soluble in water, Miscible with water, Soluble in ether; insoluble in petroleum ether. Decomposed into water and oxygen by many organic solvents., For more Solubility (Complete) data for Hydrogen peroxide (6 total), please visit the HSDB record page., 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible
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Record name Hydrogen peroxide
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Record name Hydrogen peroxide
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Record name Hydrogen peroxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003125
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0164
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Hydrogen peroxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0335.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.11 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.463 at 32 °F 1.29/1.3 at 68F for concentrations greater than 52% (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm 25 °C, Density, solid: 1.71 g/cc, Contains 2.5-3.5% by wt of H2O2 = 8-12 vols oxygen. Colorless, slightly acid liquid. Density approximately 1.00 /3% solution Hydrogen Peroxide/, Contains 30% by wt of H2O2 = 100 vols oxygen. Colorless, colorless liquid. Density approximately 1.11. Miscible with water /30% solution Hydrogen Peroxide/, Relative density (water = 1): 1.4 (90%), 1.39
Record name HYDROGEN PEROXIDE, AQUEOUS SOLUTION, WITH NOT LESS THAN 20% BUT NOT MORE THAN 60% HYDROGEN PEROXIDE (STABILIZED AS NECESSARY)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/890
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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URL https://cameochemicals.noaa.gov/chemical/5023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Hydrogen peroxide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/547
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HYDROGEN PEROXIDE (>60% SOLUTION IN WATER)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name HYDROGEN PEROXIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/630
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hydrogen peroxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0335.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.02 calculated (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1
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Vapor Pressure

1 mmHg at 59.5 °F (NTP, 1992), 1 mmHg at 59.54 °F (EPA, 1998), 1.97 [mmHg], VP: 1 mm Hg at 15.3 °C, 1.97 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2 (90%), 5 mmHg at 86 °F, (86 °F): 5 mmHg
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Color/Form

Colorless liquid, At low temperatures a crystalline solid /90% solution/, Colorless liquid ... [Note: The pure compound is a crystalline solid below 12 degrees F. Often used in an aqueous solution]

CAS No.

7722-84-1, 12325-10-9
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Melting Point

31.3 °F (NTP, 1992), 31 to 40 °F for concentrations greater than 52% (EPA, 1998), -0.43 °C, -11 °C (90%), -39 °C (70%), 12 °F
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Synthetic Methodologies for Hydrogen Peroxide Production

Industrial-Scale Synthesis Mechanisms

The anthraquinone (B42736) process, also known as the Riedl–Pfleiderer process, has been the cornerstone of industrial hydrogen peroxide production since its development in the 1940s. wikipedia.org This cyclical process involves the hydrogenation and subsequent oxidation of an alkylanthraquinone derivative dissolved in a complex organic solvent mixture, referred to as the working solution. slchemtech.comnbinno.com The net reaction of this process is the combination of hydrogen and oxygen to form this compound (H₂ + O₂ → H₂O₂). wikipedia.org

The process begins with the catalytic hydrogenation of a 2-alkylanthraquinone, such as 2-ethylanthraquinone (B47962) (EAQ), to its corresponding hydroquinone (B1673460) form, 2-ethylanthrahydroquinone (EAQH₂). slchemtech.com This is followed by the oxidation of the hydroquinone with air, which regenerates the original 2-alkylanthraquinone and produces this compound. The this compound is then extracted from the working solution using water.

Innovations in the anthraquinone process have focused on improving efficiency and reducing the environmental impact. patsnap.com This includes the development of more stable working solutions and optimizing reaction conditions to minimize energy consumption. patsnap.comresearchgate.net For instance, the addition of compounds like 2-methylcyclohexyl acetate (B1210297) (2-MCHA) or 2,6-dimethyl-4-heptanol (DIBC) to the working solution has been shown to significantly improve hydrogen efficiency. researchgate.net

The core of the anthraquinone process lies in a two-step reaction pathway:

Hydrogenation: A 2-alkylanthraquinone is reduced to its hydroquinone form in the presence of a catalyst. For example, 2-ethylanthraquinone (EAQ) is hydrogenated to 2-ethylanthrahydroquinone (EAQH₂). slchemtech.com

Oxidation: The resulting 2-alkylanthrahydroquinone is then oxidized with air to regenerate the original 2-alkylanthraquinone and produce this compound. slchemtech.com

Mechanistic studies, including density functional theory (DFT) calculations, have provided deeper insights into these pathways. researchgate.net The oxidation of anthrahydroquinone (AHQ) by triplet dioxygen involves the direct abstraction of a hydrogen atom to form a hydroperoxide radical (HOO•) and a 10-hydroxy-9-anthroxyl radical (AQH•). researchgate.net A subsequent hydrogen atom abstraction then leads to the formation of this compound and the regeneration of anthraquinone (AQ). researchgate.net

The rate-determining step in the anthraquinone process has been identified as the hydrogen atom abstraction from the anthrahydroquinone by molecular oxygen. researchgate.net Studies have shown that the activation energy for this step is higher when using tetrahydro-anthrahydroquinone (THAHQ) compared to anthrahydroquinone (AHQ), leading to a significantly slower reaction rate. researchgate.net

StepReactantsProductsKey Transformation
Hydrogenation2-Alkylanthraquinone, Hydrogen (H₂)2-AlkylanthrahydroquinoneReduction of the quinone to a hydroquinone.
Oxidation2-Alkylanthrahydroquinone, Oxygen (O₂)2-Alkylanthraquinone, this compound (H₂O₂)Oxidation of the hydroquinone back to a quinone with the formation of H₂O₂.

Catalysis is a critical component of the hydrogenation step in the anthraquinone process. nih.gov The most commonly used catalyst is palladium (Pd) supported on a substrate. nih.govgoogle.com The choice of catalyst and its physical properties can significantly impact the efficiency and selectivity of the hydrogenation reaction. nih.govgoogle.com

Supported metal catalysts are favored as they require a smaller amount of catalyst, exhibit lower anthraquinone decay, and provide higher activity and selectivity compared to unsupported catalysts. nih.gov For instance, using a palladium catalyst dispersed on alumina (B75360) spheres with specific pore sizes and surface areas has been shown to improve the catalytic hydrogenation of the anthraquinone working compound. google.com

The hydrogenation can be carried out in either a fluid-bed or a fixed-bed reactor. google.com While fluid-bed reactors offer good contact between the reacting phases, leading to high productivity, they can suffer from catalyst abrasion. google.com Fixed-bed reactors avoid this issue but can be limited by the rate of hydrogen dissolution into the working solution. google.com

Catalyst ComponentFunctionExample
Active MetalFacilitates the addition of hydrogen to the anthraquinone.Palladium (Pd)
Support MaterialProvides a high surface area for catalyst dispersion and stability.Alumina (Al₂O₃)

The anthraquinone process, while highly efficient in producing large quantities of this compound, is not without its environmental and efficiency challenges. nih.govslchemtech.com The process is energy-intensive, with significant electricity and steam consumption, contributing to a notable carbon footprint. patsnap.com The multi-stage nature of the process, requiring continuous circulation of the working solution through reactors, is a primary driver of its high energy demand. patsnap.com

Furthermore, the process generates waste and involves the use of organic solvents, which can have negative environmental impacts. nih.gov The handling and transportation of the highly concentrated this compound produced also pose safety risks.

Electrochemical synthesis is emerging as a more sustainable and environmentally friendly alternative to the traditional anthraquinone process for this compound production. rsc.orgresearchgate.net This method can produce this compound on-site from water and oxygen under ambient conditions, potentially reducing the costs and risks associated with transportation and storage. rsc.org

A promising electrochemical route is the direct two-electron oxygen reduction reaction (2e⁻ ORR). rsc.orgrsc.org In this process, oxygen is reduced at a cathode to form this compound. The efficiency and selectivity of this reaction are highly dependent on the electrocatalyst used. rsc.orgnih.gov

The 2e⁻ ORR pathway is in competition with the four-electron oxygen reduction reaction (4e⁻ ORR), which produces water. Therefore, a key challenge is to develop catalysts that selectively favor the 2e⁻ pathway. osti.gov Research has focused on a variety of materials, including metal/metal oxides, carbon-based materials, and single-atom catalysts. rsc.org

The mechanism of the 2e⁻ ORR involves the adsorption of an oxygen molecule onto the catalyst surface, followed by a series of electron and proton transfer steps. researchgate.net The binding energy of the oxygen and OOH intermediates on the catalyst surface plays a crucial role in determining the reaction pathway. researchgate.net By tuning the electronic structure and surface properties of the catalyst, it is possible to enhance the selectivity towards this compound production. nih.gov For example, amino-anthraquinone-derived gas diffusion electrodes have shown high performance and long-term durability for H₂O₂ electrosynthesis. rsc.org

Catalyst TypeKey CharacteristicsExample
Metal/Metal OxidesCan be tuned for high selectivity.BiNiOₓ₋₄
Carbon-Based MaterialsAbundant and can be functionalized to enhance activity.Nitrogen-doped graphene
Single-Atom CatalystsOffer high atom utilization and well-defined active sites.Cobalt-Nitrogen-Carbon (Co-N-C)

Electrochemical Synthesis Pathways

Electrode Material Science for Enhanced Electrosynthesis

The electrochemical reduction of oxygen presents a promising avenue for the sustainable and decentralized production of this compound. Central to the efficacy of this process is the development of advanced electrode materials that can selectively and efficiently catalyze the two-electron (2e⁻) oxygen reduction reaction (ORR) to produce H₂O₂, while suppressing the competing four-electron (4e⁻) pathway that leads to the formation of water.

The choice of electrode material significantly influences the Faradaic efficiency, production rate, and stability of the electrosynthesis process. Carbon-based materials have garnered considerable attention due to their cost-effectiveness, high electrical conductivity, and tunable surface chemistry. nih.gov Strategies to enhance the performance of carbon-based catalysts include heteroatom doping and the introduction of defects. For instance, boron and nitrogen co-doped carbon (BNC) catalysts have demonstrated a Faradaic efficiency of approximately 70% for H₂O₂ production in neutral pH electrolytes, with excellent long-term stability. rsc.org The synergistic relationship between multiple doping elements can create active sites that favor the 2e⁻ ORR pathway. rsc.org

Furthermore, the physical structure of the electrode plays a crucial role. Porous carbon materials with tailored pore sizes can enhance mass transport and expose a greater number of active sites. osti.gov The surface composition, particularly the presence of oxygen-containing functional groups, can also influence the selectivity towards this compound. emerald.com

Beyond pristine carbon, metal-based catalysts are also extensively investigated. While noble metals like platinum have been studied, their high cost and propensity for the 4e⁻ ORR are significant drawbacks. mdpi.com Consequently, research has shifted towards developing catalysts with non-noble metals. For example, cobalt-nitrogen-carbon (Co-N-C) catalysts have shown higher H₂O₂ utilization than iron-nitrogen-carbon (Fe-N-C) and platinum on carbon (Pt/C) catalysts due to their higher selectivity towards the this compound oxidation reaction (HPOR) and reduced H₂O₂ disproportionation. rsc.org

Table 1: Performance Metrics of Selected Electrode Materials for this compound Electrosynthesis

Electrode MaterialElectrolyteFaradaic Efficiency (%)H₂O₂ Production Rate (mmol cm⁻² h⁻¹)Reference
Boron and Nitrogen co-doped Carbon (BNC)Neutral~700.9 rsc.org
Oxidized Carbon Nanotubes (O-CNTs)Not specified~90>0.5 mA (current) emerald.com
Porous Carbon-Based ElectrocatalystsAlkaline>70Not specified osti.gov
Cobalt-Nitrogen-Carbon (Co-N-C)Not specifiedHigh H₂O₂ utilizationNot specified rsc.org

This table is interactive and allows for sorting by clicking on the column headers.

Proton Exchange Membrane Systems for this compound Production

Proton exchange membrane (PEM) electrochemical reactors offer a promising platform for the continuous and controlled synthesis of this compound. bohrium.com In such a system, the PEM plays a critical role in separating the anode and cathode compartments, conducting protons, and preventing the mixing of reactant gases. mdpi.com However, the PEM itself can be susceptible to degradation by the produced this compound, which poses a significant challenge to the long-term stability of the reactor. mdpi.com

The choice of catalyst and its loading on the electrodes also impacts the performance of PEM-based systems. For instance, in a PEM H₂O₂ electrolyzer, a Co-N-C anode catalyst has demonstrated higher H₂O₂ utilization compared to Fe-N-C and Pt/C catalysts, attributed to its higher selectivity for the this compound oxidation reaction and lower rates of disproportionation. rsc.org Optimizing the catalyst loading is also crucial; increasing the loading can suppress H₂O₂ crossover but may also intensify the disproportionation reaction. rsc.org

Table 2: Challenges and Mitigation Strategies in PEM Systems for H₂O₂ Production

ChallengeDescriptionMitigation StrategyReference
Membrane DegradationThis compound can attack and degrade the polymer structure of the PEM.Development of more chemically stable membrane materials. mdpi.com
H₂O₂ CrossoverDiffusion of produced H₂O₂ from the cathode to the anode through the PEM.Increasing PEM thickness; optimizing catalyst loading. rsc.org
Ohmic LossesIncreased resistance with thicker membranes, leading to higher energy consumption.Balancing membrane thickness with the need to minimize crossover. rsc.org
Catalyst PerformanceInefficient catalysts can lead to low H₂O₂ selectivity and stability.Development of highly selective and stable catalysts (e.g., Co-N-C). rsc.org

This table is interactive and allows for sorting by clicking on the column headers.

Emerging and Sustainable Synthesis Approaches

Beyond electrosynthesis, the direct synthesis of this compound from molecular hydrogen and oxygen represents a highly attractive "green" alternative to the conventional anthraquinone process. mdpi.com This method offers the potential for a simpler, single-step reaction that can be carried out under milder conditions.

Direct Synthesis from Hydrogen and Oxygen

The direct synthesis of H₂O₂ from H₂ and O₂ was first reported in 1914 and has been the subject of extensive research since. mdpi.com The process typically involves reacting a mixture of hydrogen and oxygen in a liquid solvent in the presence of a heterogeneous catalyst. While conceptually simple, the direct synthesis route is complicated by a network of competing reactions, including the direct formation of water and the subsequent decomposition or hydrogenation of the produced H₂O₂. rsc.org

Catalytic Mechanisms in Direct Synthesis (e.g., Palladium-Based Catalysts)

Palladium-based catalysts have been the most extensively studied for the direct synthesis of this compound due to their high activity. mdpi.com The catalytic mechanism involves the adsorption and activation of both hydrogen and oxygen on the palladium surface. It is generally accepted that the reaction proceeds through the sequential addition of hydrogen atoms to an adsorbed oxygen molecule.

Alloying palladium with other metals has been shown to significantly improve the selectivity towards H₂O₂. For example, bimetallic systems such as palladium-gold (Pd-Au) and palladium-platinum (Pd-Pt) have been investigated. unive.it The addition of a second metal can modify the electronic properties of the palladium, leading to a suppression of the O-O bond cleavage that results in water formation. unive.it In situ X-ray absorption spectroscopy studies on Pd-Au catalysts have suggested that the absence of palladium-hydride in the bimetallic system reduces the further hydrogenation of H₂O₂ to water. unive.it

The catalytic cycle on palladium catalysts can also be influenced by the presence of promoters such as halide ions. mdpi.com For instance, a proposed mechanism involves the initial reduction of molecular oxygen by Pd⁰ to form a PdII complex containing a peroxo-species. This peroxo-species is then replaced by halide ions to yield H₂O₂, and the PdII is subsequently reduced back to Pd⁰ by molecular hydrogen, completing the cycle. mdpi.com While palladium is the most common, other metals like tungsten, lead, and molybdenum have also been explored based on theoretical studies. unive.it

Thermodynamic and Kinetic Challenges

A major challenge in the direct synthesis of this compound is the thermodynamics of the reaction network. The formation of water from hydrogen and oxygen is thermodynamically much more favorable than the formation of this compound. mdpi.com This inherent thermodynamic preference for water formation necessitates careful control of reaction conditions and catalyst design to kinetically favor the production of H₂O₂.

The process is further complicated by the subsequent decomposition and hydrogenation of the desired product, this compound, which are also thermodynamically favorable reactions. cardiff.ac.uk The selectivity of the process is therefore a critical parameter, and much research has focused on developing catalysts that can inhibit these undesirable side reactions. researchgate.net

Kinetic studies are essential for understanding and optimizing the direct synthesis process. The reaction kinetics are influenced by a multitude of factors, including the partial pressures of hydrogen and oxygen, temperature, solvent, and the nature of the catalyst. researchgate.netshokubai.org Microreactor technology has proven to be a valuable tool for studying the kinetics of this reaction, as it allows for precise control of reaction conditions and enhanced mass transfer. shokubai.org Activation energies for the formation and decomposition of this compound have been estimated to be 29 kJ/mol and 39 kJ/mol, respectively, using microreactor systems. shokubai.org

Reactor Design and Engineering for Direct Synthesis

The design of the reactor is a critical aspect of the direct synthesis of this compound, primarily due to the safety concerns associated with handling explosive mixtures of hydrogen and oxygen. acs.org The process requires operating with a significant amount of diluent gas, such as nitrogen or carbon dioxide, to stay outside the explosive limits. acs.org

Various reactor types have been investigated, with batch and semi-continuous modes of operation being the most common in laboratory-scale studies. rsc.orgabo.fi Trickle bed reactors have been utilized to improve the selectivity towards H₂O₂. aidic.it A non-conventional approach involves using a gradient of catalyst concentration along the reactor bed, which has been shown to significantly improve both the production and selectivity of this compound. aidic.it Another innovative method is the "starving reactor" concept, where hydrogen is refilled as it is consumed, which has been demonstrated to enhance the productivity of H₂O₂ in a batch reactor. aidic.it

For potential industrial application, continuous operation is necessary. rsc.orgabo.fi Microreactors offer a promising solution to the safety and mass transfer challenges of the direct synthesis process. mdpi.comshokubai.org The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, while the small channel dimensions inherently limit the potential for explosions. researchgate.net This technology not only provides a safer operating window but also facilitates the study of reaction kinetics under well-defined conditions. shokubai.org

Table 3: Comparison of Reactor Types for Direct H₂O₂ Synthesis

Reactor TypeAdvantagesDisadvantagesReference
Batch ReactorSimple setup for laboratory studies.Difficult to scale up for continuous production. rsc.orgabo.fi
Trickle Bed ReactorImproved gas-liquid-solid contacting.Potential for mass transfer limitations. aidic.it
MicroreactorEnhanced safety, excellent heat and mass transfer, precise control.Lower throughput compared to large-scale reactors. mdpi.comshokubai.org

This table is interactive and allows for sorting by clicking on the column headers.

Photocatalytic Methods for this compound Generation

Photocatalytic production of this compound represents a green and sustainable alternative to the conventional energy-intensive anthraquinone process, utilizing only water, oxygen, and light energy. This method is predicated on the use of semiconductor materials as photocatalysts. The fundamental process involves three key steps: the generation of electron-hole pairs upon light absorption by the semiconductor, the separation and transfer of these charges, and subsequent surface catalytic reactions to produce H₂O₂.

The primary reactions in an ideal photocatalytic system are the two-electron reduction of oxygen at the conduction band (CB) and the oxidation of water by holes in the valence band (VB). However, the efficiency of H₂O₂ production is often limited by competing side reactions, such as the one-electron reduction of O₂ to form superoxide (B77818) radicals or the four-electron reduction to water, which lowers selectivity.

A variety of semiconductor materials have been investigated for this purpose, including titanium dioxide (TiO₂), graphitic carbon nitride (g-C₃N₄), zinc oxide (ZnO), and bismuth-containing semiconductors. Research has focused on modifying these materials to enhance their efficiency and selectivity. Strategies include introducing dopants or vacancies, loading metal single atoms, and creating heterojunctions to improve charge separation and accelerate surface reactions. For instance, a Pt/TiO₂ photocatalytic system was reported to achieve a high H₂O₂ productivity of 5096 μmol g⁻¹ h⁻¹ by promoting the two-electron oxidation of water. Similarly, a Cu₂(OH)PO₄/g-C₃N₄ composite demonstrated significantly enhanced H₂O₂ production, yielding 7.2 mM of H₂O₂, which was over 13 times higher than that of pure g-C₃N₄.

The table below summarizes the performance of various photocatalytic systems under different conditions.

PhotocatalystSacrificial AgentLight SourceH₂O₂ Production RateReference
Pt/TiO₂Not specifiedNot specified5096 μmol g⁻¹ h⁻¹
Cu₂(OH)PO₄/g-C₃N₄Not specifiedNot specified7.2 mM
KPF₆-modified g-C₃N₄Not specifiedMonochromatic (370 nm)35.9% AQY¹
KPF₆-modified g-C₃N₄Not specifiedMonochromatic (420 nm)24.3% AQY¹
Hybrid CatalystFormic AcidVisible Light32.6 μmol h⁻¹
¹Apparent Quantum Yield

Enzymatic Synthesis Routes

Enzymatic synthesis offers a highly specific and efficient route for producing this compound under mild conditions. This method leverages the catalytic activity of oxidoreductase enzymes, which oxidize a substrate while concurrently reducing molecular oxygen to H₂O₂.

A prominent example is the use of glucose oxidase (GOx), which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and this compound. This reaction is highly specific and can be used for various applications, including the in-house synthesis of isotopically labeled this compound (H₂¹⁸O₂), a valuable reagent in mass spectrometry-based research. The synthesis involves bubbling ¹⁸O₂ gas through a solution containing glucose and glucose oxidase. One challenge with this process is the deactivation of the GOx enzyme by the H₂O₂ product over time, which can be mitigated by strategies such as adding fresh enzyme during the reaction.

Another enzymatic route involves methanol (B129727) oxidase, which converts methanol and oxygen into formaldehyde (B43269) and this compound. This process can be integrated into a larger system for the co-production of both valuable chemicals. An industrial process concept aims to produce 50,000 tonnes per year of 50 wt% this compound alongside 60,000 tonnes per year of formalin (37 wt% formaldehyde). In such a system, the enzyme is typically used in a reactor, and technologies like hollow fiber membranes may be employed to recover and recycle the enzyme, enhancing the cost-effectiveness of the process.

The table below provides an overview of common enzymatic routes for H₂O₂ synthesis.

EnzymeSubstrateCo-substrateProductsReference
Glucose Oxidase (GOx)β-D-glucoseOxygen (O₂)D-glucono-δ-lactone, this compound (H₂O₂)
Methanol OxidaseMethanolOxygen (O₂)Formaldehyde, this compound (H₂O₂)
Superoxide Dismutase (SOD)Superoxide (O₂⁻)-Oxygen (O₂), this compound (H₂O₂)

Partial Oxidation of Organic Compounds

The generation of this compound can also be achieved through the partial oxidation of specific organic compounds. This process often involves complex radical chain mechanisms where H₂O₂ is formed as an intermediate or a final product. The reaction pathways are highly dependent on the nature of the organic compound, reaction conditions, and the presence of catalysts.

Research has shown that under liquid-phase oxidation conditions, the degradation of α-peroxyl radicals of certain organic compounds, such as esters, carboxylic acids, and ketones, can lead to the formation of a hydroperoxyl radical (HO₂) and a corresponding α,β-unsaturated compound. The selective reaction of these HO₂ radicals can then generate this compound. For example, the oxidation of cyclohexanol (B46403) has been studied to demonstrate the formation of H₂O₂ through this mechanism.

The table below lists examples of organic compound classes whose oxidation can lead to H₂O₂ formation.

Organic Compound ClassKey IntermediateResulting ProductsReference
Esters, Carboxylic Acids, Ketonesα-Peroxyl radicalsα,β-unsaturated compound, this compound (H₂O₂)
CyclohexanolNot specifiedThis compound (H₂O₂)
Formaldehyde (in alkaline conditions with H₂O₂)Not specifiedFormic Acid, Hydrogen (H₂)

Decomposition Kinetics and Stability of Hydrogen Peroxide Systems

Mechanistic Studies of Hydrogen Peroxide Decomposition

The decomposition of this compound can be significantly accelerated by catalysts, which provide alternative reaction pathways with lower activation energies. However, decomposition can also occur, albeit more slowly, through uncatalyzed routes, typically initiated by heat or light.

Catalysts for this compound decomposition can be broadly categorized as homogeneous, heterogeneous, or enzymatic, each with distinct mechanistic features.

In homogeneous catalysis, the catalyst is in the same phase as the reactant. Transition metal ions, particularly iron ions, are well-known homogeneous catalysts for H₂O₂ decomposition. researchgate.netslideshare.net The reactions involving iron ions are often referred to as Fenton-like reactions.

The generally accepted mechanism in the Fe(III)/H₂O₂ system at acidic pH is as follows dss.go.th:

Initiation: Fe³⁺ + H₂O₂ ⇌ Fe(HO₂)2+ + H⁺

Decomposition of complex: Fe(HO₂)2+ → Fe²⁺ + HO₂•

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Radical Reactions:

Fe²⁺ + •OH → Fe³⁺ + OH⁻

H₂O₂ + •OH → HO₂• + H₂O

Fe³⁺ + HO₂• → Fe²⁺ + O₂ + H⁺

The presence of other ions, such as chloride, can influence the reaction rate by forming complexes with iron ions, which can alter their catalytic activity. researchgate.net

Heterogeneous catalysis involves a catalyst in a different phase from the reactants. Nanomaterials, particularly those of noble metals like platinum and gold, have shown significant catalytic activity for H₂O₂ decomposition. researchgate.netacs.orgconfex.comnih.gov

For platinum nanocatalysts, the decomposition of H₂O₂ to water and oxygen proceeds via a two-step cyclic mechanism. researchgate.netacs.orgnih.gov

Step 1: Pt + H₂O₂ → H₂O + Pt(O)

Step 2: Pt(O) + H₂O₂ → Pt + O₂ + H₂O

The first step, the formation of an oxidized platinum species (Pt(O)), is the rate-limiting step. researchgate.netnih.gov The catalytic activity is influenced by the nanoparticle size, with larger particles exhibiting a lower activation energy and thus enhanced activity. researchgate.netacs.orgnih.gov This is attributed to the smaller work function of larger platinum particles, which facilitates the chemisorption of oxygen. researchgate.netnih.gov

Gold nanoparticles also catalyze the decomposition of this compound, and their activity is also size-dependent. confex.com Kinetic measurements have shown that the rate of H₂O₂ decomposition increases as the size of the gold nanoparticles decreases. confex.comresearchgate.net This is explained by the fact that adsorbed H₂O₂ becomes less thermodynamically stable on smaller gold particles. confex.com The mechanism is believed to involve the formation of an OOH intermediate on the gold surface. confex.com

Iron(III) oxides in various crystalline and amorphous forms also act as heterogeneous catalysts. acs.orgrcptm.com Their catalytic efficiency is influenced by a combination of surface area and crystallinity, with some studies indicating that particle crystallinity can be more influential than surface area. acs.orgrcptm.com

Catalase is a highly efficient enzyme found in nearly all aerobic organisms that catalyzes the decomposition of this compound into water and oxygen, protecting cells from oxidative damage. ebi.ac.ukwikipedia.orgusp.br Catalase has one of the highest turnover numbers of all enzymes, with a single molecule capable of converting millions of H₂O₂ molecules per second. wikipedia.org

The reaction mechanism occurs in two main stages wikipedia.orgresearchgate.net:

H₂O₂ + Fe(III)-E → H₂O + O=Fe(IV)-E(.+) (Formation of Compound I)

H₂O₂ + O=Fe(IV)-E(.+) → H₂O + O₂ + Fe(III)-E (Regeneration of the enzyme)

In the first step, the heme iron (Fe(III)) in the active site of the enzyme is oxidized by a molecule of this compound to form a ferryl-oxo intermediate with a porphyrin cation radical, known as Compound I. researchgate.netnih.gov In the second step, a second molecule of this compound reduces Compound I back to its resting state, releasing a molecule of oxygen and water. researchgate.net

The kinetics of the catalase-hydrogen peroxide system are often described by the Michaelis-Menten model. researchgate.netmit.eduntnu.no However, at high concentrations of this compound, the kinetics can become more complex due to the formation of an inactive enzyme species. researchgate.netmdpi.com The decomposition of this compound by catalase generally follows first-order kinetics with respect to the H₂O₂ concentration under specific conditions. wikipedia.orgconsensus.app

In the absence of a catalyst, the decomposition of this compound is slow at room temperature. proakademia.eu However, the process can be initiated by energy input in the form of heat (thermolysis) or light (photolysis). proakademia.eustackexchange.com

The photolytic or photochemical decomposition of H₂O₂ is initiated by the absorption of photons, typically from UV light, which have sufficient energy to break the relatively weak O-O bond. stackexchange.comcambridge.orgwatereurope.eu This leads to the formation of two hydroxyl radicals (•OH). cambridge.org

H₂O₂ + hν → 2 •OH

These highly reactive radicals can then initiate a chain reaction, leading to the formation of water and oxygen. cambridge.org The rate of photolytic decomposition is influenced by the wavelength of light and the presence of other substances that can absorb light or react with the generated radicals. stackexchange.com Thermal decomposition also proceeds through radical mechanisms, and the rate increases with temperature. proakademia.eu

Catalyzed Decomposition Mechanisms

Kinetic Modeling and Rate Constant Determination

The rate of this compound decomposition can be described by various kinetic models, depending on the reaction conditions and the catalyst involved. The determination of rate constants is essential for quantifying the reaction speed and understanding the underlying mechanism.

For many catalyzed decompositions, including those on iron oxides and by catalase at low substrate concentrations, the reaction can be modeled using a pseudo-first-order rate law with respect to the this compound concentration. acs.orgrcptm.commdpi.comproakademia.eu-d[H₂O₂]/dt = k_obs[H₂O₂] where k_obs is the observed pseudo-first-order rate constant.

The enzymatic decomposition by catalase is often modeled using the Michaelis-Menten equation, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). mit.eduV₀ = (Vmax * [S]) / (Km + [S])

Kinetic studies have determined rate constants and activation energies for various decomposition systems. For instance, a kinetic model for the decomposition of H₂O₂ by Fe(III) determined the rate constant for the unimolecular decomposition of the Fe(III)-hydroperoxy complexes to be 2.7 × 10⁻³ s⁻¹. dss.go.thacs.org In the case of catalase, the activation energy for the decomposition reaction has been reported to be approximately 14 kJ mol⁻¹, while the activation energy for the deactivation of the enzyme is around 56.8 kJ mol⁻¹. mdpi.com

The following interactive table summarizes some of the reported kinetic parameters for this compound decomposition under different catalytic conditions.

First-Order Kinetics in this compound Decomposition

Under many conditions, particularly in the absence of significant catalytic activity, the decomposition of this compound follows first-order kinetics. solvay.comusu.edu This implies that the rate of decomposition is directly proportional to the concentration of this compound present. The rate law for a first-order reaction can be expressed as:

Rate = k[H₂O₂]

Where:

Rate is the rate of the decomposition reaction.

k is the first-order rate constant.

[H₂O₂] is the concentration of this compound.

The half-life (t₁/₂) of a first-order reaction is independent of the initial concentration of the reactant and is given by the equation:

t₁/₂ = 0.693 / k

This means that the time it takes for half of the this compound in a solution to decompose is constant, regardless of how concentrated the solution was initially. usu.edu For example, if it takes 10 days for a 50% solution to decrease to 25%, it will take another 10 days for it to decrease to 12.5%.

The catalytic decomposition of this compound, for instance with iodide ions or catalase, can also often be described by a pseudo-first-order rate model. evonik.com However, the reaction order can vary depending on the specific catalyst and conditions. solvay.com For example, with an iron catalyst, the reaction might appear to be second-order at low this compound concentrations. laballey.com

Interactive Data Table: First-Order Decomposition of this compound at 40 °C

The following table illustrates the first-order decomposition of a 1.000 M solution of this compound over time. You can sort the data by clicking on the column headers.

Time (hours)[H₂O₂] (M)ln[H₂O₂]
0.001.0000.000
6.000.500-0.693
12.000.250-1.386
18.000.125-2.079
24.000.0625-2.773

This data demonstrates that the concentration of H₂O₂ halves every 6 hours, a characteristic of first-order reactions. A plot of ln[H₂O₂] versus time yields a straight line, confirming the first-order nature of the decomposition. usu.edu

Influence of Environmental Factors on Decomposition Kinetics (e.g., pH, Temperature)

The kinetics of this compound decomposition are significantly influenced by environmental factors, most notably temperature and pH.

Temperature: An increase in temperature accelerates the rate of decomposition. solvay.comlaballey.com This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T) and the activation energy (Ea) of the reaction:

k = A * e^(-Ea / RT)

Where:

A is the pre-exponential factor.

R is the universal gas constant.

Essentially, higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate. solvay.com For instance, one study noted that the rate of decomposition could increase by a factor of 3.3 when the temperature was raised from 30°C to 40°C.

pH: this compound is most stable in acidic conditions, with an optimal pH for stability below 4.5. laballey.com As the pH increases and the solution becomes more alkaline, the rate of decomposition significantly increases. laballey.comuschemicalstorage.com In alkaline conditions, this compound can deprotonate to form the hydroperoxide anion (HO₂⁻), which is more reactive and susceptible to decomposition. The increased decomposition rate in alkaline solutions is a critical consideration in applications such as bleaching.

Interactive Data Table: Effect of Temperature and pH on Decomposition Rate

This table provides a qualitative overview of how temperature and pH affect the stability of this compound.

TemperaturepHRelative Decomposition RateStability
LowAcidicVery LowHigh
LowNeutralLowModerate
LowAlkalineModerateLow
HighAcidicModerateLow
HighNeutralHighVery Low
HighAlkalineVery HighUnstable

This table illustrates the general trends that lower temperatures and acidic pH favor the stability of this compound.

Role of Impurities and Stabilizers on Decomposition

The stability of this compound solutions is profoundly affected by the presence of impurities, particularly transition metal ions. usptechnologies.combulkperoxide.com These impurities can act as catalysts, significantly accelerating the decomposition reaction.

Impurities: Heavy metals such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) are particularly effective catalysts for this compound decomposition, even at concentrations in the parts per million (ppm) range. usptechnologies.comhealthline.com These metal ions facilitate the breakdown of this compound into water and oxygen, often through a series of redox reactions. The catalytic activity of these metals can lead to a rapid loss of this compound concentration and can be a significant issue in industrial applications and long-term storage. bulkperoxide.com

Stabilizers: To counteract the catalytic effects of impurities, commercial this compound solutions typically contain stabilizers. solvay.com These are chemical compounds added in small amounts to inhibit the decomposition process. Stabilizers work by sequestering or complexing with the metal ions, rendering them inactive as catalysts. solvay.comlaballey.com Common types of stabilizers include:

Phosphates and Phosphonates: Compounds like sodium pyrophosphate and organophosphonates are widely used to chelate metal ions. solvay.com

Stannates: Colloidal stannate is another common stabilizer that helps to minimize the catalytic activity of metals. solvay.comevonik.com

Acids: Phosphoric acid is often used, not only for its stabilizing properties but also to maintain an acidic pH where this compound is more stable. solvay.com

The choice and concentration of stabilizers depend on the grade and intended application of the this compound. solvay.com

Long-Term Stability and Storage Considerations

The long-term stability of this compound is a critical factor for its safe and effective use. Proper storage is essential to minimize decomposition, which not only reduces the product's efficacy but can also lead to a dangerous buildup of pressure from the oxygen gas produced. usu.edu

An unopened container of 3% this compound, when stored correctly, can have a shelf life of up to three years, with a decomposition rate of about 0.5% per year. sciencenotes.orgthoughtco.com Once opened, exposure to air and potential contaminants accelerates this process, reducing its effective life to between one and six months. healthline.com Higher concentrations of this compound are inherently less stable and have a shorter shelf life. sciencenotes.org

Key considerations for long-term storage include:

Temperature: Cool, stable temperatures are recommended for storing this compound. laballey.comendosan.com Higher temperatures increase the rate of decomposition. bulkperoxide.com While refrigeration can help extend shelf life, freezing should be avoided as it can damage the container. laballey.com

Light Exposure: this compound is sensitive to light, particularly UV radiation, which can trigger photochemical decomposition. laballey.comsciencenotes.org For this reason, it is always stored in opaque or dark-colored containers to block light. sciencenotes.org

Container Material: The choice of material for storage containers is crucial. Materials must be non-reactive and not catalyze decomposition. evonik.com

High-Density Polyethylene (HDPE): This is the standard material for most concentrations due to its excellent chemical resistance. laballey.com

Stainless Steel (304L or 316L): Preferred for large storage tanks in industrial settings. solvay.comevonik.com

Glass: Borosilicate or amber-colored glass is suitable for smaller, laboratory-scale storage. usu.edu

Venting: Because this compound continuously decomposes and releases oxygen gas, containers must be vented to prevent pressure buildup that could lead to rupture. solvay.comusu.edulaballey.com

Purity: Maintaining the purity of the solution is paramount. Unused this compound should never be returned to its original container, as this can introduce contaminants that will accelerate decomposition. solvay.comusu.edu

By controlling these factors, the long-term stability of this compound can be maintained, ensuring its effectiveness and safety over time.

Advanced Applications of Hydrogen Peroxide in Chemical Processes

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation reactions with hydroxyl radicals (•OH). membranechemicals.comwikipedia.org These processes are particularly effective for treating wastewater containing recalcitrant organic compounds that are resistant to conventional biological treatment methods. waterandwastewater.com Hydrogen peroxide is a central reagent in many AOPs due to its role as a source of these highly reactive hydroxyl radicals. fiveable.mewastewaterhub.comiwaponline.com The primary goal of AOPs is the mineralization of contaminants, converting them into stable inorganic compounds like water, carbon dioxide, and salts. wikipedia.org

Generation of Hydroxyl Radicals in AOPs

The cornerstone of AOPs is the in-situ generation of hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidizing agents. membranechemicals.comfiveable.menanobble.com With a high oxidation potential, hydroxyl radicals can rapidly attack and degrade a wide spectrum of organic and inorganic molecules. fiveable.menanobble.com

This compound serves as a primary source for generating these radicals through various activation methods. fiveable.me The fundamental mechanism in many AOPs involves the cleavage of the this compound molecule (H₂O₂) to produce two hydroxyl radicals. This can be initiated by ultraviolet (UV) radiation, ozone, or transition metal catalysts. fiveable.me The general reaction for the photolytic decomposition of this compound is:

H₂O₂ + hv → 2 •OH

Specific AOP Systems Utilizing this compound

Several AOP systems have been developed that leverage the oxidizing power of this compound. These systems differ in their method of activating H₂O₂ to generate hydroxyl radicals, each offering distinct advantages for specific applications.

The Fenton process, discovered by H.J.H. Fenton, utilizes ferrous ions (Fe²⁺) as a catalyst to decompose this compound into hydroxyl radicals in an acidic solution. epa.gov This process is highly effective for treating industrial wastewater containing toxic organic compounds like phenols and formaldehyde (B43269). epa.gov The primary reaction in the Fenton process is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

A key advantage of the Fenton process is its simplicity and the use of inexpensive reagents. epa.gov However, it is most effective under acidic pH conditions and can produce a significant amount of iron sludge. scirp.org

"Fenton-like" processes are modifications of the traditional Fenton reaction. These can involve the use of ferric ions (Fe³⁺) or zero-valent iron (Fe⁰). nih.govresearchgate.net While the reaction with Fe³⁺ is slower, it can be advantageous as the resulting ferric sludge can potentially be recycled. nih.gov Research has also explored photo-Fenton processes, where UV light is used to enhance the reduction of Fe³⁺ back to Fe²⁺, thereby improving the efficiency of the catalytic cycle.

ProcessCatalystKey AdvantageLimitation
FentonFe²⁺High efficiency, inexpensive reagents epa.govRequires acidic pH, produces iron sludge scirp.org
Fenton-likeFe³⁺Potential for catalyst recycling nih.govSlower reaction rate compared to Fenton nih.gov
Photo-FentonFe²⁺/Fe³⁺ + UV lightEnhanced catalyst regeneration Requires a UV light source

The combination of ultraviolet (UV) light and this compound is a widely used AOP for water purification. waterandwastewater.comacs.org In this system, UV radiation is used to induce the homolytic cleavage of the this compound molecule, generating two hydroxyl radicals. acs.orgnih.gov This method is effective in degrading a broad range of organic contaminants. waterandwastewater.com

The efficiency of the UV/H₂O₂ process is influenced by several factors, including the concentration of this compound, the intensity of the UV light, and the pH of the water. mdpi.com Recent studies have shown that the degradation of pollutants can be significantly accelerated in microdroplets, where the production of hydroxyl radicals at the air-water interface is enhanced. acs.orgnih.gov One study found that the production of •OH in a microdroplet system was 45 times higher than in bulk water. acs.orgnih.gov

ParameterEffect on Process EfficiencyResearch Finding
This compound ConcentrationInfluences the rate of hydroxyl radical generation. mdpi.comExcess H₂O₂ can act as a scavenger for hydroxyl radicals, reducing efficiency. mdpi.com
UV Light IntensityDirectly impacts the rate of H₂O₂ photolysis. mdpi.comHigher intensity generally leads to faster degradation.
pHAffects the stability of H₂O₂ and the speciation of contaminants. mdpi.comOptimal pH can vary depending on the target pollutant.

The Peroxone process combines ozone (O₃) and this compound to enhance the production of hydroxyl radicals. spartanwatertreatment.comutelectrode.com In this process, this compound accelerates the decomposition of ozone, leading to a higher concentration of these powerful oxidants. utelectrode.comcedengineering.com This makes the Peroxone process more effective at removing certain organic contaminants than using ozone or this compound alone. spartanwatertreatment.com

This process is particularly effective for treating contaminants that are resistant to oxidation by ozone alone, such as certain taste and odor compounds in drinking water. cedengineering.com The Peroxone process relies primarily on oxidation by hydroxyl radicals, whereas ozonation alone relies more on direct oxidation by aqueous ozone. utelectrode.com The ratio of this compound to ozone is a critical parameter that needs to be optimized for different water qualities and target contaminants. spartanwatertreatment.com

A more recent development in AOPs is the use of sulfite (B76179) (S(IV)) in combination with this compound. nih.gov This H₂O₂/S(IV) system has been shown to generate a variety of reactive species, including sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), and superoxide (B77818) anion radicals (O₂•⁻), leading to the rapid degradation of micro-contaminants. nih.gov

This novel AOP has demonstrated significantly faster degradation rates for certain micropollutants compared to other systems like UV/H₂O₂ and Fenton processes. nih.gov The H₂O₂/S(IV) system is considered a cost-effective and low-toxicity alternative to other AOPs. nih.gov The effectiveness of sulfite-based AOPs can be influenced by factors such as dissolved oxygen, pH, and the concentration of sulfite. researchgate.net

Degradation Mechanisms of Emerging Contaminants

Advanced Oxidation Processes (AOPs) utilizing this compound are effective in degrading emerging contaminants (ECs) primarily through the generation of highly reactive hydroxyl radicals (•OH). uantwerpen.be These radicals are powerful, non-selective oxidizing agents that can break down a wide range of persistent organic pollutants found in water and wastewater. nih.gov

The fundamental mechanism in many this compound-based AOPs, such as the UV/H₂O₂ process, begins with the photolytic cleavage of the this compound molecule by ultraviolet radiation. This reaction produces two hydroxyl radicals. researchgate.net Once formed, these hydroxyl radicals initiate a series of reactions that lead to the degradation of contaminant molecules. The primary degradation pathways include:

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the organic contaminant, creating an organic radical. This initial attack often leads to a cascade of further oxidation reactions. nih.gov

Addition to Double Bonds: For unsaturated compounds, the hydroxyl radical can add to a carbon-carbon double bond, forming a radical adduct. This disrupts the electron structure of the molecule, making it susceptible to further oxidation.

Electron Transfer: The hydroxyl radical can accept an electron from the contaminant molecule, oxidizing it and initiating its breakdown.

These initial attacks transform the parent contaminant into various transformation products or intermediates. Through successive attacks by hydroxyl radicals, these intermediates are progressively broken down into smaller, less complex molecules, and ideally, are fully mineralized into carbon dioxide, water, and inorganic ions. nih.gov

The efficacy of these degradation mechanisms is influenced by the chemical structure of the contaminant. For instance, compounds with high electron density, such as phenols and certain pharmaceuticals, are particularly susceptible to electrophilic attack by hydroxyl radicals. The rate constants for the reaction between hydroxyl radicals and various emerging contaminants are typically very high, indicating rapid degradation. nih.gov

Table 1: Key Reactions in UV/H₂O₂ AOP for Contaminant Degradation


Reaction StepChemical EquationDescription
Hydroxyl Radical GenerationH₂O₂ + hv → 2 •OHThis compound absorbs UV light (hv), causing the O-O bond to break and form two hydroxyl radicals.
Contaminant Attack (Example: Hydrogen Abstraction)•OH + R-H → H₂O + R•A hydroxyl radical removes a hydrogen atom from an organic contaminant (R-H), forming water and an organic radical (R•).
Propagation ReactionsR• + O₂ → ROO•The organic radical reacts with dissolved oxygen to form a peroxyl radical, leading to further degradation.
MineralizationIntermediates + •OH → ... → CO₂ + H₂O + Mineral AcidsRepeated attacks by hydroxyl radicals on intermediate products lead to the complete breakdown of the contaminant into simple, harmless substances.

Optimization of AOP Parameters for Specific Effluents

The efficiency of Advanced Oxidation Processes (AOPs) for the degradation of contaminants in specific effluents is highly dependent on the optimization of several key operational parameters. researchgate.net Proper adjustment of these parameters is crucial to maximize the generation and utilization of hydroxyl radicals, thereby enhancing treatment efficacy and cost-effectiveness.

Key Parameters for Optimization:

pH: The pH of the wastewater significantly influences the AOP performance. For instance, in the Fenton process (Fe²⁺/H₂O₂), the optimal pH is typically acidic, around 3-4, to keep the iron catalyst soluble and active. razi.ac.irmdpi.com At higher pH values, iron precipitates as ferric hydroxide, reducing the catalytic activity. In UV/H₂O₂ systems, while less pH-dependent than Fenton processes, pH can still affect the speciation of the target contaminants and the quantum yield of H₂O₂ photolysis.

Catalyst Concentration: In catalytic AOPs like the Fenton and photo-Fenton processes, the concentration of the catalyst (e.g., iron salts) must be optimized. A higher catalyst concentration can increase the rate of hydroxyl radical generation, but excessive amounts can lead to recombination of radicals and increased sludge production. razi.ac.ir

UV Light Intensity/Wavelength: In photo-activated AOPs, the intensity and wavelength of the UV light are crucial. Higher light intensity generally leads to a faster rate of H₂O₂ photolysis and, consequently, a higher rate of contaminant degradation. The wavelength of the UV source should be appropriate for the absorption spectrum of H₂O₂ (typically below 400 nm) to ensure efficient radical generation. mdpi.commdpi.com

Presence of Scavengers: Effluent composition plays a significant role. Water quality components such as natural organic matter (NOM), carbonate, and bicarbonate ions can act as hydroxyl radical scavengers. researchgate.netwaterrf.org These substances compete with the target contaminants for hydroxyl radicals, thereby reducing the efficiency of the AOP. The concentration of these scavengers must be considered when determining the required oxidant dose and other operational parameters. researchgate.net

The optimization of these parameters is often achieved through response surface methodology (RSM) and other statistical modeling techniques, which allow for the systematic evaluation of the effects of multiple variables and their interactions on the degradation process. researchgate.netrazi.ac.ir

Table 2: Influence of Operational Parameters on AOP Efficiency


ParameterEffect on ProcessOptimization Rationale
H₂O₂ DosageToo low: Insufficient •OH generation. Too high: •OH scavenging effect.Determine the optimal concentration that maximizes degradation rate without self-inhibition.
pHAffects catalyst solubility (e.g., Fenton), contaminant speciation, and radical stability.Adjust to the optimal range for the specific AOP (e.g., acidic for Fenton) to ensure maximum catalyst activity and reaction rates.
UV IntensityDirectly proportional to the rate of H₂O₂ photolysis and •OH formation.Increase intensity for faster degradation, balancing energy costs with treatment time.
Scavengers (e.g., HCO₃⁻, NOM)Compete with target contaminants for •OH, reducing process efficiency.Characterize effluent to anticipate scavenging effects and adjust oxidant dosage accordingly. Pre-treatment may be necessary for high-scavenging waters.

Catalytic Applications Beyond Environmental Remediation

Oxidation Reactions in Organic Synthesis

This compound is a highly valued oxidizing agent in organic synthesis due to its effectiveness, high active oxygen content, and the benign nature of its primary byproduct, water. researchgate.netdoria.fi This classifies it as a "green" oxidant, offering an environmentally friendly alternative to traditional stoichiometric oxidants that often involve toxic heavy metals like chromium and manganese. researchgate.netrsc.org

In synthetic chemistry, H₂O₂ is employed in a wide array of oxidation reactions. Its reactivity can be precisely controlled through the choice of catalysts, reaction conditions, and substrates. airitilibrary.com Key applications include:

Epoxidation of Alkenes: Alkaline this compound is used for the epoxidation of electron-deficient alkenes, such as α,β-unsaturated carboxylic acids. wikipedia.org

Oxidation of Alcohols: It can be used for the oxidation of secondary alcohols to ketones and, under certain conditions, primary alcohols to aldehydes or carboxylic acids. researchgate.net The selectivity of these reactions is often directed by the catalyst employed.

Oxidation of Heteroatoms: this compound is frequently used to oxidize sulfur-containing compounds, such as the conversion of thioethers to sulfoxides and subsequently to sulfones. wikipedia.org It is also used in the oxidation of amines. researchgate.net

Dakin Oxidation: This reaction involves the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with alkaline this compound to form a benzenediol and a carboxylate. wikipedia.org

Hydroboration-Oxidation: In this two-step reaction, H₂O₂ is the key reagent in the second step, where it oxidizes an organoborane intermediate to produce an alcohol. wikipedia.org

The use of catalysts is often essential to activate the this compound molecule and achieve the desired selectivity. airitilibrary.com A variety of catalysts, including those based on titanium, tungsten, vanadium, and iron, have been developed to mediate H₂O₂ oxidations. researchgate.net For instance, titanium silicalite (TS-1) is a well-known catalyst for selective oxidation reactions using H₂O₂.

Pulp and Paper Bleaching Technologies

This compound is a cornerstone of modern pulp and paper bleaching, largely replacing traditional chlorine-based agents due to environmental concerns. slchemtech.comchemtradeasia.sg It is a versatile bleaching agent used in various stages of both chemical and mechanical pulping processes to increase the brightness and whiteness of the pulp. palvifze.com

The primary goal of bleaching is to remove residual lignin (B12514952), a natural polymer that imparts a brown color to the pulp, without significantly damaging the cellulose (B213188) fibers that provide paper its strength. slchemtech.com this compound is particularly effective in this role. chemtradeasia.sg

Mechanism of Action:

Under alkaline conditions, this compound forms the perhydroxyl anion (HOO⁻), which is the primary active bleaching species. evonik.com This anion is a potent nucleophile that attacks and breaks down the chromophoric structures within the lignin molecule. evonik.com These chromophores are responsible for the color of the pulp. The oxidation process makes the lignin fragments more water-soluble, allowing them to be washed away from the pulp. evonik.com

Applications in Bleaching Sequences:

This compound is integral to both Elemental Chlorine-Free (ECF) and Totally Chlorine-Free (TCF) bleaching sequences. worldpapermill.com

ECF Bleaching: In ECF sequences, which are the most common worldwide, H₂O₂ is often used in an alkaline extraction stage (the 'Ep' stage) following a chlorine dioxide (D) stage. Its inclusion helps to further delignify the pulp, reduce the consumption of more expensive chlorine dioxide, and decrease the color of the mill's effluent. evonik.com

TCF Bleaching: In TCF sequences, this compound is a primary bleaching agent, used in combination with oxygen and sometimes ozone, to achieve high brightness levels without any chlorine compounds. worldpapermill.com

Mechanical Pulp Bleaching: For mechanical pulps, which have a very high lignin content, H₂O₂ is ideal because it brightens the pulp by oxidizing the chromophores in lignin without removing the lignin itself. This preserves the high yield of the mechanical pulping process. slchemtech.com

The effectiveness of peroxide bleaching is optimized by controlling parameters such as temperature (typically 60-85°C), pH (alkaline), and retention time. evonik.com

Disinfection and Sterilization Mechanisms

This compound is a widely used biocide for disinfection and sterilization due to its broad-spectrum efficacy against a vast range of microorganisms, including bacteria, viruses, fungi, and bacterial spores. curissystem.combreezymed.com Its primary mechanism of action is based on its strong oxidizing properties.

When this compound comes into contact with microorganisms, it generates highly reactive oxygen species, most notably the hydroxyl radical (•OH). breezymed.com These radicals are potent oxidizing agents that indiscriminately attack essential cellular components. nih.gov The key mechanisms of microbial inactivation are:

Cell Membrane Disruption: The oxidative radicals attack and damage the lipids and proteins that make up the cell membrane, leading to a loss of structural integrity and increased permeability. This disruption compromises the cell's ability to maintain its internal environment, ultimately causing cell lysis. curissystem.comnih.gov

DNA and RNA Damage: Hydroxyl radicals can penetrate the cell and damage nucleic acids (DNA and RNA). breezymed.com This damage can occur through strand breaks or modification of the nucleotide bases, which disrupts replication and transcription, preventing the microorganism from reproducing or producing essential proteins.

Enzyme Deactivation: The radicals oxidize functional groups on proteins, including essential enzymes. This alters their three-dimensional structure and deactivates them, shutting down critical metabolic pathways necessary for the microorganism's survival.

A significant advantage of this compound as a sterilant is its environmental profile. After reacting, it decomposes into water (H₂O) and oxygen (O₂), which are non-toxic and harmless byproducts. curissystem.com This eliminates the risk of toxic residues, a concern with other chemical sterilants like ethylene (B1197577) oxide or formaldehyde. curissystem.com

This compound is applied in both liquid and vaporized forms (Vaporized this compound, VHP). VHP is particularly effective for sterilizing large enclosures, complex medical devices, and sensitive electronic equipment, as the vapor can penetrate hard-to-reach areas to ensure a thorough kill of all microbial life. phonesoap.com

Table 3: Mentioned Chemical Compounds


Compound NameChemical Formula
This compoundH₂O₂
Hydroxyl Radical•OH
Carbon DioxideCO₂
WaterH₂O
Hydroperoxyl RadicalHO₂•
OxygenO₂
Perhydroxyl AnionHOO⁻
Chlorine DioxideClO₂
OzoneO₃
Ethylene OxideC₂H₄O
FormaldehydeCH₂O

Hydrogen Peroxide in Biological and Biochemical Systems

Hydrogen Peroxide as a Signaling Molecule in Organisms

Role in Mammalian Cell Biology and Pathological Responses

Redox Metabolism and Regulation

This compound is a significant metabolite participating in numerous redox metabolism reactions within cells nih.govmdpi.comdntb.gov.uanih.gov. It is recognized as a primary molecule in sensing, modulating, and signaling redox metabolism, acting as a second messenger alongside molecules like hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO) nih.govmdpi.comencyclopedia.pubdntb.gov.uanih.gov. These second messengers initiate cascades of downstream proteins through specific oxidations, leading to cellular metabolic responses nih.govdntb.gov.uanih.gov. H₂O₂ is an endogenous oxidant in mammals, involved in regulating protein function mdpi.comencyclopedia.pub. Its production is linked to activation/deactivation cycles tied to NAD and NADP systems, supporting the spatiotemporal organization of key cellular processes nih.govresearchgate.net. H₂O₂ is a weak oxidant that primarily reacts with thiol groups of cysteine residues in various proteins mdpi.com.

Cell Signaling Pathways

H₂O₂ plays a crucial role in cellular signaling pathways ontosight.airesearchgate.net. It is involved in transmitting signals from the cell surface to the nucleus, influencing gene expression in response to environmental changes ontosight.ai. H₂O₂ can diffuse across cell membranes and interact with molecular targets such as proteins, lipids, and DNA, leading to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway ontosight.ai. It can affect signaling by reversibly oxidizing catalytic site cysteine residues on protein tyrosine phosphatases (PTPs), resulting in their inactivation pnas.org. By inactivating phosphatases, H₂O₂ can increase the phosphorylation status of protein tyrosine kinases, thereby enhancing signal transduction pnas.org. H₂O₂ signals can trigger adaptive responses related to cell division, differentiation, migration, and survival ncl.ac.uk. These signals are transduced via selective oxidation of cysteines on specific target proteins, including kinases and phosphatases ncl.ac.uk. The transport of H₂O₂ across membranes is regulated by aquaporins, some of which are known as peroxiporins, facilitating its selective permeation researchgate.netmdpi.com.

Homeostatic and Pathological Roles

The metabolic response triggered by H₂O₂ signaling can determine cell fate, including proliferation, survival, or death, depending on the activated downstream pathways (homeostatic, pathological, or protective) nih.govdntb.gov.uanih.govresearchgate.net. Under physiological conditions, H₂O₂ acts as a signaling molecule in redox-dependent pathways, contributing to homeostasis nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net. At low concentrations (1–10 nM), it is involved in physiological oxidative stress, termed oxidative eustress researchgate.netahajournals.org. Higher concentrations of H₂O₂ can lead to adaptive stress responses researchgate.net. The accumulation of H₂O₂ at the cellular level can trigger inflammation and apoptosis mdpi.com. When blood concentrations reach toxic levels, it can result in bioenergetic failure mdpi.com. H₂O₂ has been implicated in pathological processes such as cancer and neurodegenerative diseases ontosight.ai.

Reactive Oxygen Species (ROS) Context

This compound is a member of the reactive oxygen species (ROS), which are key components in various cellular processes mdpi.comucdavis.eduencyclopedia.pubontosight.aipnas.org. While often viewed as destructive molecules, ROS, including H₂O₂, also function as second messengers in intracellular signaling pathways ucdavis.edu.

Interplay with Superoxide (B77818) Anion and Hydroxyl Radical

This compound is closely linked to other ROS, particularly the superoxide anion (O₂⁻) and the hydroxyl radical (OH·) researchgate.netnih.govmorressier.com. The superoxide anion, often generated by enzymes like NADPH oxidases, can dismutate to form H₂O₂, a reaction catalyzed by superoxide dismutase (SOD) nih.govmdpi.comresearchgate.netresearchgate.net. H₂O₂ can then be further reduced to the highly reactive hydroxyl radical, particularly in the presence of transition metal ions like iron (Fe²⁺) through the Fenton reaction encyclopedia.pubresearchgate.netresearchgate.netiiab.me. This interplay highlights the interconnectedness of these ROS within cellular environments morressier.com.

Redox Homeostasis and Oxidative Stress

H₂O₂ is a key reactive oxygen species involved in cellular redox signaling and oxidative stress researchgate.net. Redox homeostasis refers to the balance between the production and elimination of reactive species researchgate.net. H₂O₂ is produced under physiological conditions by various sources, including NADPH oxidases and the mitochondrial electron transport chain nih.govmdpi.comresearchgate.netmdpi.com. Cellular antioxidant systems, such as catalase, glutathione (B108866) peroxidases (GPXs), and peroxiredoxins (PRXs), are crucial for maintaining redox homeostasis by controlling H₂O₂ levels nih.govresearchgate.net. Peroxiredoxins, in particular, play a significant role in reducing mitochondrial and cytosolic H₂O₂ nih.gov. Oxidative stress occurs when the generation of ROS overwhelms the scavenging systems, leading to the accumulation of reactive species and potential damage to cellular components ahajournals.orgresearchgate.net. While physiological levels of H₂O₂ are involved in signaling (oxidative eustress), supraphysiological concentrations can lead to damage (oxidative distress) researchgate.netahajournals.org.

Analytical and Detection Methodologies for Hydrogen Peroxide

Spectroscopic and Optical Detection Methods

Optical detection technologies are a particularly active area in H₂O₂ sensing, relying on changes in light properties upon interaction with H₂O₂ mdpi.comresearchgate.netuni-regensburg.de. These methods include monitoring alterations in spectrophotometric absorbance (colorimetric), emission intensity (fluorescence), or radiation intensity (chemiluminescence) mdpi.com.

Chemiluminescence-Based Assays

Chemiluminescence (CL) methods involve reactions where the analyte's presence leads to the emission of light. This technique is highly sensitive and can utilize miniaturized detectors nih.gov. Luminol (B1675438) is a widely preferred CL reagent for H₂O₂ detection due to its high quantum yield, enabling the detection of trace amounts nih.gov. Upon oxidation, luminol emits blue light with a maximum emission at 425 nm nih.gov. The reaction between hydrogen peroxide and luminol in an alkaline medium exhibits a quantum efficiency close to one, resulting in intense light emission mdpi.com. Catalysts, such as metal ions with variable valence like Fe(II), can increase the absolute intensity of chemiluminescence during this interaction mdpi.com. Horseradish peroxidase (HRP) is another enzyme that catalyzes this compound activation and the subsequent oxidation of luminol, producing a moderately high and durable luminescence signal nih.gov. Hemoglobin (Hb) has also been shown to exhibit peroxidase-like activity for H₂O₂, and a chemiluminescence assay based on the competition between H₂O₂ and luminol towards Hb has been developed, where the CL signal decreases with increasing H₂O₂ concentration mdpi.com. This method offers a rapid one-step bioanalytical platform for detection mdpi.com.

Fluorescence-Based Probes and Sensors

Fluorescent detection is a prevalent and effective spectrophotometric method for H₂O₂ sensing mdpi.com. This approach utilizes probes or sensors that exhibit changes in their fluorescence properties upon reaction with H₂O₂. Small-molecule fluorescent probes for H₂O₂ typically rely on oxidation-reduction processes where a reduced probe becomes fluorescent upon oxidation by H₂O₂ nih.gov. Many novel fluorescent probes with high selectivity have been reported and used for monitoring intracellular H₂O₂ nih.gov.

One common strategy for developing H₂O₂-selective fluorescent probes involves a boronate-deprotection mechanism nih.gov. This relies on the selective H₂O₂-mediated transformation of arylboronates to phenols, where arylboronates are attached to profluorescent molecules, and the reaction with H₂O₂ generates a fluorescent product nih.gov. Fluorescence-based sensing mechanisms employed in the construction of these probes include photoinduced electron transfer, intramolecular charge transfer, excited-state intramolecular proton transfer (ESIPT), and fluorescence resonance energy transfer (FRET) acs.org. FRET-based sensors, for instance, utilize energy transfer mechanisms to achieve high sensitivity mdpi.com. Nanomaterials, such as TiO₂ nanosheets/graphene quantum dot composites and hyperbranched pyrenyl–fluorene copolymers with ZnO nanorod arrays, have been integrated with fluorescence techniques to enhance the sensitivity, selectivity, and versatility of H₂O₂ detection systems mdpi.com.

Colorimetric Methods

Colorimetric sensors detect H₂O₂ by monitoring color changes that occur when H₂O₂ interacts with specific probing compounds mdpi.com. These methods often involve a redox indicator or a complex-forming reagent that undergoes a visible color change upon reaction with H₂O₂ mdpi.com. The ferric thiocyanate (B1210189) method is one such approach, where this compound oxidizes ferrous iron to ferric iron in an acid solution containing ammonium (B1175870) thiocyanate, resulting in the formation of a red thiocyanate complex b-cdn.net. Ferric iron, peracetic acid, and cupric copper can interfere with this method b-cdn.net.

Another colorimetric method utilizes N,N-diethyl-p-phenylenediamine (DPD). In the presence of potassium iodide and ammonium molybdate, this compound reacts with DPD to form a pink product b-cdn.net. The oxidation of DPD to its pink product can be detected at wavelengths of 530 and 550 nm polimi.it. A potential drawback of this method is a lack of selectivity, as both peracetic acid and H₂O₂ can oxidize iodide polimi.it. Catalase is often added to decompose H₂O₂ when selectively determining peracetic acid using the DPD method polimi.it.

A simple colorimetric method for determining H₂O₂ in plant tissues is based on the reaction of H₂O₂ with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of peroxidase, producing a stable red product researchgate.net. This method involves grinding plant tissues with trichloroacetic acid and adjusting the extract pH, followed by adding activated charcoal to remove interfering substances researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has emerged as a promising analytical tool for the quantitative determination of peroxides, including H₂O₂, offering high sensitivity, specificity, and ease of use mdpi.com. ¹H NMR is a non-destructive and non-invasive technique where the signal intensity of protons is measured, which is proportional to the concentration of the analyte nuclei mdpi.com. This method does not require hazardous reagents or extensive sample preparation, reducing the risk of contamination mdpi.com.

Quantitative analysis of H₂O₂ using ¹H NMR spectroscopy has been demonstrated in various samples, including pharmaceutical excipients mdpi.com. Studies have utilized ¹H NMR to investigate the effects of nebulizing gas, dissolved oxygen content, and solid substrates on H₂O₂ formation in water microdroplets, achieving detection limits as low as 50 nM kaust.edu.saarxiv.org. Chemical Exchange Saturation Transfer (CEST) NMR is another magnetic resonance method for noninvasively quantifying H₂O₂ in aqueous solutions, offering significant signal amplification compared to direct NMR detection nih.gov.

Electrochemical Sensing Techniques

Electrochemical sensors are widely used for H₂O₂ detection due to their advantages in simple instrumentation, easy miniaturization, sensitivity, and selectivity emerald.com. These sensors measure H₂O₂ concentrations indirectly by detecting electrical signals, such as current or voltage (amperometric and voltammetric approaches) or resistance (chemiresistive approaches), generated by the oxidation or reduction of H₂O₂ on the sensor electrode mdpi.com. Compared to colorimetric sensors, electrochemical sensors are often favored for their higher sensitivity, selectivity, cost-effectiveness, relatively shorter response time, and miniaturization capabilities acs.orgnih.gov.

Amperometric and Voltammetric Approaches

Amperometry and voltammetry are widely used electrochemical techniques for the determination of various analytes, including H₂O₂ europa.eursc.org. Voltammetry involves the registration and evaluation of current-potential curves, measuring currents in dependence of an applied potential that usually changes linearly with time europa.eu. Amperometry, on the other hand, measures the current at a fixed potential, typically in the diffusion current regime, where the current is proportional to the concentration europa.eu.

Amperometric sensors for H₂O₂ often utilize the redox activity of this compound, which can be detected via oxidizing a mediator molecule acs.org. The characteristic anodic peak of this compound can be measured via cyclic voltammetry nih.gov. Various modified electrodes have been developed for amperometric and voltammetric H₂O₂ detection, including those modified with palladium nanoparticles or films, exhibiting linear responses over specific concentration ranges researchgate.net. Screen-printed carbon electrodes modified with Prussian blue have also been used in amperometric detection of H₂O₂, demonstrating electrocatalytic principles in the reduction of this compound acs.org. Enzymatic electrochemical sensors, particularly those utilizing horseradish peroxidase (HRP), have played a significant role in H₂O₂ monitoring, although enzyme stability and reproducibility can be limitations rhhz.net. Recent advancements in nanotechnology have led to the development of nanozyme-based sensors, utilizing materials like noble metal nanomaterials, metal oxides, polymers, and carbon materials for H₂O₂ detection rhhz.netresearchgate.net.

Potentiometric Methods

Potentiometric methods are electrochemical techniques used for the detection of this compound. These methods rely on measuring the potential difference between a working electrode and a reference electrode in the presence of the analyte. For reliable potential measurement in potentiometric sensors, a stable reference electrode is required. However, the development of a miniaturized solid-state reference electrode with long-term stability remains a challenge. encyclopedia.pub

Research has explored the use of modified electrodes for potentiometric this compound detection. For instance, a potentiometric determination of this compound has been demonstrated using a MnO₂-doped carbon paste electrode. mdpi.com

Field-Effect Transistor (FET) Based Sensors

Field-Effect Transistor (FET) based sensors are attractive for this compound detection due to their potential for ultrahigh sensitivity and ease of manufacturing using established processes like those for metal oxide semiconductor FETs (MOSFETs). encyclopedia.pubmdpi.com FET-based solid-state sensors offer an alternative approach to measuring H₂O₂, potentially avoiding some of the challenges associated with traditional electrochemical methods like the need for reference electrodes in certain configurations. encyclopedia.pubmdpi.com

Early FET sensors for H₂O₂ detection often utilized pH-sensitive materials coated on the gate insulator. encyclopedia.pub These materials were designed to be sensitive to local pH changes resulting from the enzymatic catalysis of H₂O₂. encyclopedia.pub For example, the reduction of H₂O₂ catalyzed by horseradish peroxidase (HRP) in the presence of iodide ions generates hydrogen ions, leading to a change in local pH that can be detected by the FET. encyclopedia.pub

More advanced FET sensor designs, such as potentio-tunable FET (PTEchem) sensors, have been explored for in vitro sensing of this compound, which is a byproduct of glucose oxidase enzymatic catalysis of glucose oxidation. nih.gov These sensors can exhibit different current responses to this compound and interfering substances like ascorbic acid, and tuning the working electrode voltage can help achieve a this compound-specific response. nih.gov A PTEchem sensor demonstrated an in vitro limit of detection of 1 µM for this compound, with the signal remaining statistically significant above the blank. nih.gov

Advanced Sensor Design and Material Science for Detection

Significant advancements in this compound detection have been made through the development of advanced sensor designs incorporating novel materials, particularly nanomaterials. Electrochemical sensors are favored for their high sensitivity and selectivity, cost-effectiveness, relatively shorter response time, and miniaturization capabilities compared to other transduction elements like colorimetric sensors. nih.gov The performance of electrochemical sensors can be significantly improved by modifying electrode surfaces with various materials, including nanomaterials. researchgate.net

Nanomaterial-Based Sensors (e.g., Metal Nanoparticles, Quantum Dots)

The integration of nanomaterials into electrochemical sensors is a promising approach to enhance sensitivity, selectivity, and stability for this compound detection. researchgate.netyale.edu Nanomaterials offer advantages such as large specific surface area, excellent conductivity, and outstanding electrocatalytic activity. mdpi.comnih.gov

Metal Nanoparticles: Electrodes modified with metal nanoparticles (NPs) such as platinum (Pt), gold (Au), palladium (Pd), and silver (Ag) have been widely used in H₂O₂ sensing. mdpi.comnih.gov These nanoparticles, often combined with organic and inorganic molecules, improve sensing capabilities. mdpi.com For instance, Pt nanoparticles combined with single-walled carbon nanotubes (SWCNTs) have been reported to significantly reduce the overvoltage for the this compound reaction. nih.gov Electrochemical deposition of Au and Pt nanoparticles on titania nanotubular electrodes has also been explored. nih.gov Non-enzymatic electrochemical sensors based on noble metal nanoparticles can amplify the sensing signal, thereby improving sensitivity. rhhz.net Bimetallic nanoparticles, such as Pt-Au bimetallic nanoparticles on reduced graphene sheets, have been used to construct highly sensitive H₂O₂ sensors. rhhz.net Silver nanoparticles (Ag NPs) are also widely utilized due to their high electron transfer rates, high catalytic activity towards reducing H₂O₂, and ability to significantly decrease overpotential. biomedres.us A gold nanoparticle-decorated titanium dioxide nanotube electrode demonstrated a low detection limit of ~104 nM and high sensitivity of ~519 µA/mM for non-enzymatic real-time this compound monitoring. nih.gov

Quantum Dots: Quantum dots (QDs), including carbon quantum dots (CQDs) and graphene quantum dots (GQDs), are gaining popularity in this compound sensing due to their unique optical and electrical properties. nih.gov QD-based H₂O₂ sensors, particularly ratiometric fluorescence sensors, have shown good analytical performance in terms of sensitivity and stability. researchgate.net Carbon quantum dots can be used as effective fluorescent probes for H₂O₂ detection, exhibiting fluorescence quenching in the presence of H₂O₂. researchgate.net Silicon quantum dots (SiQDs) have also been used to develop enzyme-free fluorescent sensors for H₂O₂ detection, showing a wide linear range and high sensitivity. rsc.org

Metal Oxide Nanoparticles: Various metal oxide nanoparticles, including Co₃O₄, NiO, CeO₂, CuO, TiO₂, ZnO, and MnO, have been used in bioelectrical catalysis for H₂O₂ sensing. rhhz.net For example, nanostructured copper oxide (CuO) on copper wires has been applied for non-enzymatic this compound detection, showing a linear relationship and good sensitivity. beilstein-journals.org An aligned nanoreactor sensor with Fe₃O₄ nanoparticles improved H₂O₂ detection sensitivity to 10–5000 nM with a detection limit of 0.9 nM. mdpi.com

Here is a table summarizing some research findings on nanomaterial-based this compound sensors:

Nanomaterial TypeMaterial CompositionSensing StrategyLinear RangeLimit of Detection (LOD)SensitivityReference
Metal NanoparticlesPtNPs/rGO-CNT/SPCEElectrochemical25 – 1000 μM-High mdpi.com
Metal NanoparticlesAu/Ag bimetallic nanoclustersFluorescence0.2 – 500 μM0.05 μMEnhanced mdpi.com
Metal NanoparticlesAu NPs-TiO₂ NTs composite electrodeAmperometric1 µM – 5.5 mM~104 nM~519 µA/mM nih.gov
Quantum DotsSiQDsFluorescence10 – 1000 μM1.7 μMHigh rsc.org
Metal Oxide NanoparticlesFe₃O₄ nanoparticles in AAO channelsFluorescence10 – 5000 nM0.9 nMHigh mdpi.com
Metal Oxide NanoparticlesNanostructured CuO on copper wiresElectrochemical10 – 1800 μM1.34 μM439.19 μA·mM⁻¹ beilstein-journals.org
NanocompositePtNi-N-rGO nanocomposite modified GCEElectrochemical-Low (2 nmol/L)Highly sensitive rhhz.net
NanocompositeCo₃N NW/TM sensorElectrochemical2 μM – 28 mM (H₂O₂)1 μM (H₂O₂)3325.6 μA mM⁻¹ cm⁻² mdpi.com

Enzyme-Mimic and Non-Enzymatic Sensing Strategies

To overcome limitations of enzyme-based sensors, such as stability issues, materials mimicking the catalytic activity of enzymes (enzyme mimics) and non-enzymatic sensing strategies have been developed for this compound detection. nih.govyale.edu

Enzyme-Mimic Sensing: Enzyme mimics are materials that catalyze reactions similar to those catalyzed by natural enzymes. Chitosan, for example, can catalyze the oxidation of TMB in the presence of this compound, leading to a color change, although its catalysis mechanism is still under investigation. nih.govresearchgate.net Metal-organic frameworks (MOFs) have also shown promise as enzyme mimics for H₂O₂ detection. acs.org An iron(III) trimesate MOF prepared by a mechanochemical method demonstrated excellent colorimetric detection of this compound with a low limit of detection. acs.org

Non-Enzymatic Sensing: Non-enzymatic electrochemical sensors for H₂O₂ detection utilize the electrocatalytic activity of the electrode material itself towards the redox reaction of this compound, eliminating the need for enzyme immobilization. yale.eduresearchgate.net This approach offers advantages such as superior stability and durability compared to traditional enzymatic sensors, making them suitable for long-term monitoring. mdpi.com Reduced graphene oxide (rGO) has been extensively used in developing amperometric non-enzymatic sensors for sensitive and selective H₂O₂ detection due to its good catalytic activity and cost-effectiveness. researchgate.net Noble metal nanoparticles, metal oxides, and carbon-based nanomaterials are commonly employed in non-enzymatic H₂O₂ sensors. yale.edurhhz.netmdpi.com For instance, a non-enzymatic sensor based on tellurium nanosheets (Te NSs) on a glassy carbon electrode (GCE) showed a significant and linear current response to H₂O₂ concentrations with a low detection limit and good sensitivity. mdpi.com

In Situ and Real-Time Monitoring Technologies

The ability to monitor this compound levels in situ and in real-time is crucial for various applications, including biological studies and environmental monitoring. mdpi.comnih.gov Recent advancements in sensor technology, particularly those incorporating nanomaterials, have enabled the development of sensors capable of real-time H₂O₂ monitoring. azosensors.com

Electrochemical sensors, with their fast response and easy operability, are well-suited for real-time monitoring. nih.gov Nanomaterial-based electrochemical sensors have been developed for real-time measurement of H₂O₂. mdpi.com For example, a sensor using Co₃O₄ nanowires (NWs) over rGO was developed for real-time H₂O₂ measurements within cancer cell environments. mdpi.com Another approach utilized a ZIF-8-based surface-enhanced Raman scattering (SERS) sensor for in situ monitoring of this compound released from living cells. acs.org This SERS sensor exhibited a high anti-interference ability and a fast response time. acs.org

Fluorescence sensors incorporating nanomaterials also show potential for real-time monitoring. mdpi.comazosensors.com Hyperbranched pyrenyl-fluorene copolymers integrated with ZnO nanorod arrays have been shown to enhance fluorescence response to vaporized H₂O₂, showcasing potential for real-time monitoring in various scenarios. azosensors.com Genetically encoded sensors, such as the optogenetic this compound sensor (oROS), are being developed for real-time monitoring of H₂O₂ dynamics in living cells and tissues. nih.gov

Selectivity and Sensitivity Enhancements in Detection

Enhancing the selectivity and sensitivity of this compound sensors is critical for accurate detection, especially in complex matrices where interfering substances may be present. mdpi.comazosensors.com Various strategies are employed to improve these performance parameters.

Selectivity: Selectivity can be improved by using highly selective active molecules, such as enzymes or enzyme mimics, for detection. mdpi.com Modifying sensors with selective membranes can also reduce interference from coexisting compounds. mdpi.com For electrochemical sensors, selectivity can be achieved by selecting the specific redox peak of H₂O₂ as the applied potential, allowing the sensor to selectively target H₂O₂. acs.org Nanomaterials can also contribute to enhanced selectivity. yale.edu For instance, a PtNP/rGO-CNT/SPCE sensor demonstrated high sensitivity to H₂O₂ compared to common interfering substances like ascorbic acid, uric acid, and glucose. mdpi.com

Sensitivity: Sensitivity is a key performance parameter, and nanomaterials play a significant role in its enhancement. researchgate.netyale.edu The large surface area and high catalytic activity of nanomaterials increase the interaction sites for H₂O₂ and facilitate electron transfer, leading to amplified signals. mdpi.comnih.govbeilstein-journals.org Incorporating nanomaterials into electrochemical sensors can amplify the sensing signal, improving sensitivity. rhhz.net The design of the sensor and the choice of nanomaterials significantly influence sensitivity. mdpi.com For example, an aligned nanoreactor sensor with Fe₃O₄ nanoparticles showed improved sensitivity for H₂O₂ detection. mdpi.com Ratiometric fluorescence techniques are also being explored to address issues like photobleaching and instrument variability that can affect quantitative accuracy in traditional single-peak fluorescence approaches, thereby improving reliability and potentially sensitivity. azosensors.com

Computational and Theoretical Studies of Hydrogen Peroxide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying hydrogen peroxide due to its favorable balance of accuracy and computational cost. It is widely applied to explore reaction pathways and analyze catalytic processes involving H₂O₂.

DFT calculations have been instrumental in mapping out the intricate details of this compound reactions. By calculating the energies of reactants, transition states, and products, researchers can construct detailed energy profiles that reveal the step-by-step mechanism of a reaction.

One significant area of study is the decomposition of this compound catalyzed by the Fenton reagent (Fe²⁺). DFT studies have proposed a four-stage mechanism for this reaction, which involves the generation of oxygen and the regeneration of the Fe²⁺ catalyst. aip.orgconicet.gov.ar These calculations have shown that the cleavage of the O-O bond in this compound coordinated to the iron center does not necessarily lead to the formation of a free hydroxyl radical (•OH). aip.orgconicet.gov.ar Instead, a highly reactive intermediate, [FeIV(H₂O)₄(OH)₂]²⁺, is formed with an energy barrier of approximately 15 kcal/mol. aip.orgconicet.gov.ar This barrier is significantly lower than the energy required to break the O-O bond in a vacuum (~62 kcal/mol), highlighting the catalytic role of the Fe²⁺ ion. aip.org The entire reaction cycle is energetically favorable, with a calculated energy gain, ensuring the process is spontaneous. aip.org

The free radical decomposition of this compound has also been simulated using the B3LYP method with a 6-31G(d) basis set. acs.org This process is understood to occur in three main steps:

H₂O₂ → 2•OH

H₂O₂ + •OH → H₂O + •OOH

2•OOH → H₂O₂ + O₂

DFT calculations have determined the reaction energies for these steps, providing quantitative insight into the thermodynamics of the decomposition process. acs.org

Calculated Reaction Energies for the Free Radical Decomposition of H₂O₂
Reaction StepReaction Energy (kJ/mol)
H₂O₂ → 2•OH46.29
H₂O₂ + •OH → H₂O + •OOH-140.17
2•OOH → H₂O₂ + O₂-107.42
Total Reaction-100.65

The total calculated reaction energy of -100.65 kJ/mol is in close agreement with the experimental value of -98.4 kJ/mol. acs.org

Furthermore, DFT has been used to investigate the reduction of this compound by organoselenium compounds like ebselen (B1671040). nih.gov These calculations have provided reaction-free energy barriers for the oxidation of ebselen and its analogues, offering a detailed understanding of their antioxidant activity. nih.gov

DFT is a powerful tool for identifying and characterizing the active sites of catalysts involved in this compound reactions. By modeling the interaction of H₂O₂ with different catalyst surfaces and complexes, researchers can determine the most likely locations for catalytic activity.

In the decomposition of this compound over palladium (Pd) catalysts, a combination of DFT calculations and kinetic experiments has been used to understand the nature of the active sites. pnas.org These studies concluded that both Pd(111) and OH-partially covered Pd(100) surfaces can be considered representative of the active sites. pnas.org The calculations revealed that the barrier for O-O bond scission is sensitive to the surface structure of the palladium, and this step is a key parameter governing the decomposition activity. pnas.org

Calculated Activation and Reaction Energies for Elementary Steps in H₂O₂ Decomposition on Pd Surfaces
ReactionSurfaceActivation Energy (eV)Reaction Energy (eV)
H₂O₂* + * → OH* + OHPd(100)0.05-2.29
Pd(111)0.18-1.53
OOH + * → O* + OHPd(100)0.02-1.83
Pd(111)--
H₂O₂ + OH* → OOH* + H₂O*Pd(100)~0-0.17
Pd(111)~0-0.16

Note: An asterisk () denotes an adsorbed species.*

DFT studies on iron complexes of nitrilotriacetate (NTA) in a Fenton-like system have shown that the complexation of Fe(II) with NTA significantly facilitates the activation of H₂O₂. aidic.it The calculations suggest that the polycarboxylate ligand creates a favorable environment for this compound to accumulate around the iron ion through hydrogen bonding, which influences the subsequent reaction pathways. aidic.it Similarly, investigations into iron oxyfluoride (FeOF) and iron oxychloride (FeOCl) as Fenton catalysts have used DFT to analyze the electronic structure of the iron sites, revealing how coordination with fluorine can enhance H₂O₂ activation. aip.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound and its interactions in various environments. These simulations provide a dynamic picture of molecular motions, reaction kinetics, and solvation structures.

Ab initio molecular dynamics (AIMD) has been used to investigate the reactions of ionized this compound-water clusters, H₂O₂⁺(H₂O)n. acs.org These simulations can trace the reaction mechanism after the vertical ionization of the neutral cluster, revealing processes such as proton transfer which can occur on a femtosecond timescale. nih.gov

Reactive force field molecular dynamics (ReaxFF-MD) simulations have been applied to study complex reactive events, such as the combustion of aluminum nanoparticles with this compound. nih.gov These simulations can model the chemical reactions at an atomistic level, showing how H₂O₂ and H₂O molecules are adsorbed and activated on the nanoparticle surface, leading to their decomposition into reactive radicals. nih.gov

First-principles molecular dynamics simulations have also been used to study the conformational dynamics of aqueous this compound. researchgate.net These studies analyze the structure, hydrogen bond statistics, and orientational dynamics of water molecules in the vicinity of an H₂O₂ molecule, revealing how this compound influences the local structure and dynamics of the surrounding water. researchgate.net

Quantum Chemical Calculations

A variety of quantum chemical methods are used to calculate the fundamental properties of the this compound molecule with high accuracy. These calculations provide valuable data on its electronic structure, geometry, vibrational frequencies, and other spectroscopic properties.

Ab initio quantum mechanical calculations have been used to predict the infrared intensities of the fundamental vibrations of H₂O₂. aip.org By employing methods like the 4-31G basis set, researchers can compute atomic polar tensors and compare them with those of related molecules like water (H₂O) and methanol (B129727) (CH₃OH). aip.org The calculated ground state energy of H₂O₂ using this basis set was found to be -150.558 hartree. aip.org

Quantum chemical studies have also explored the interaction potentials of this compound with rare gases (He, Ne, Ar, Kr, Xe). nih.gov These calculations are important for simulating molecular collisions and understanding chirality-changing isomerization dynamics. nih.gov

The photodissociation of this compound has been studied using quantum dynamics calculations. aip.org By simulating the process on an ab initio ground potential energy surface and an empirical excited surface, these calculations can predict the rotational state distribution of the resulting hydroxyl (OH) fragments, which can be compared with experimental observations. aip.org

Furthermore, quantum chemical methods such as Møller-Plesset perturbation theory (MP2) have been used to study the structures and interaction energies of this compound clusters with water molecules, such as (H₂O₂)₂⋯(H₂O)n (where n=1 and 2). aip.org These studies quantify the strength and cooperativity of hydrogen bonding within these clusters. aip.org

Q & A

Q. Common errors :

  • Enzyme denaturation due to improper temperature control.
  • Cross-contamination from residual peroxidases in lab equipment.
  • Inaccurate timing of reactions, leading to incomplete data.

Mitigation : Calibrate instruments before each run and include negative controls (e.g., heat-inactivated enzymes) .

Advanced: How to optimize this compound concentration and reaction parameters for oxidation experiments in heterogeneous systems?

Answer:
Use factorial design or response surface methodology (RSM) to model interactions between variables. For instance, in Fenton reactions:

  • Key parameters : H₂O₂ dosage (0.1–1.0 M), Fe²⁺ catalyst concentration (0.05–0.5 mM), pH (2–4).
  • Output metrics : Degradation efficiency (e.g., % removal of a target pollutant) and kinetic constants (e.g., pseudo-first-order rate).

Example model :
Degradation Efficiency=β0+β1[H2O2]+β2[Fe2+]+β3pH+β12[H2O2][Fe2+]\text{Degradation Efficiency} = \beta_0 + \beta_1[\text{H}_2\text{O}_2] + \beta_2[\text{Fe}^{2+}] + \beta_3\text{pH} + \beta_{12}[\text{H}_2\text{O}_2][\text{Fe}^{2+}]

Validate models using ANOVA and confirmatory experiments. Adjust parameters to minimize HO• radical scavenging by excess H₂O₂ .

Advanced: How to validate predictive models for this compound consumption in photochemical reactors?

Answer:
Compare experimental data with computational simulations (e.g., CFD models) using metrics like R² and RMSE. For example:

  • Dataset : Time-dependent H₂O₂ concentration (measured via iodometric titration or spectrophotometry at 240 nm).
  • Validation criteria : R² > 0.95, RMSE < 5% of initial concentration.

Case study : In UV/H₂O₂ reactors, model predictions for PVA degradation showed R² = 0.9907 and RMSE = 0.022, confirming robust agreement .

Basic: What precautions are critical when handling high-concentration this compound in synthetic chemistry?

Answer:

  • Storage : Use amber glass bottles with vented caps; store at 4°C with inert gas (N₂/Ar) to suppress decomposition .
  • Decomposition risk : Test for peroxides monthly via test strips or KI-starch titration (≥10 ppm requires stabilization with inhibitors like acetanilide) .
  • Incompatibilities : Avoid contact with transition metals (Cu, Fe), strong bases, or organic solvents (e.g., acetone), which catalyze explosive decomposition .

Advanced: How to characterize peroxosolvates synthesized using this compound?

Answer:

  • Synthesis : Crystallize metal sulfates (e.g., MgSO₄·H₂O₂) in H₂O₂-rich solutions under controlled humidity.
  • Characterization :
    • Thermal stability : TGA/DSC to assess H₂O₂ release temperatures.
    • Structural analysis : XRD for crystal lattice parameters; FTIR for O-O stretching (∼880 cm⁻¹).
    • Composition : Titration with Ce(IV) to quantify H₂O₂ content .

Basic: What methodologies are recommended for systematic reviews on H₂O₂-induced polysaccharide degradation?

Answer:
Follow PRISMA guidelines:

  • Search strategy : Terms like "H₂O2 + polysaccharide + free radicals + ROS" across databases (PubMed, Web of Science).
  • Inclusion criteria : Peer-reviewed studies (2010–2025) with kinetic data or mechanistic insights.
  • Data extraction : Tabulate variables (e.g., H₂O₂ concentration, reaction time, molecular weight reduction) and analyze trends using meta-regression .

Advanced: How to detect intracellular this compound dynamics in live-cell imaging?

Answer:
Use genetically encoded probes (e.g., HyPer-3):

  • Experimental design : Transfect cells with HyPer-3 plasmid; excite at 420/500 nm and measure emission ratio (F500/F420).
  • Calibration : Treat cells with bolus H₂O₂ (0.1–1 mM) to establish a standard curve.
  • Limitations : Cross-reactivity with peroxynitrite; mitigate with controls (e.g., catalase overexpression) .

Advanced: How to model phase equilibria in ternary systems containing this compound?

Answer:
Apply the Schreinemakers method for isothermal phase diagrams:

  • Example system : NaCl-H₂O₂-H₂O at 10–20°C.
  • Procedure : Saturate solutions with NaCl, measure H₂O₂ solubility via refractometry, and plot ternary diagrams.
  • Key finding : No adduct formation observed; solubility decreases with temperature .

Basic: What are best practices for quantifying this compound in biological samples?

Answer:

  • Spectrophotometry : Amplex Red assay (λ = 560 nm; detection limit \sim50 nM).
  • Chromatography : HPLC-UV with post-column derivatization (e.g., peroxidase-catalyzed oxidation of TMB).
  • Precaution : Avoid metal contamination; use Chelex-treated buffers .

Advanced: How to design in vitro models for studying H₂O₂-induced oxidative stress in chondrocytes?

Answer:

  • Cell culture : Isolate primary chondrocytes; treat with 0.1 mM H₂O₂ for 24 hr.
  • Outcome metrics :
    • Apoptosis (Annexin V/PI flow cytometry).
    • Oxidative damage (MDA levels via TBARS assay).
    • Rescue experiments: Pre-treat with antioxidants (e.g., salvia miltiorrhiza extract; 0.01–0.25 g/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.